molecular formula C8H10F2N2O4 B14043621 Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate

Cat. No.: B14043621
M. Wt: 236.17 g/mol
InChI Key: HUTJBODLXMIJHZ-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H10F2N2O4. It is known for its unique chemical structure, which includes both ureido and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is typically synthesized through the reaction of ethyl acetoacetate with difluoromethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to the presence of both difluoro and ureido groups, which confer distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10F2N2O4

Molecular Weight

236.17 g/mol

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15)

InChI Key

HUTJBODLXMIJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N

Origin of Product

United States

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